
Theophylline, 8-isobutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8-isobutyl- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline, 8-isobutyl- is known for its bronchodilator properties, which help relax the smooth muscles of the bronchial airways and improve airflow. This compound is structurally similar to other methylxanthines like caffeine and theobromine, and it shares some pharmacological properties with these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of theophylline, 8-isobutyl- typically involves the alkylation of theophylline with isobutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete alkylation. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of theophylline, 8-isobutyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and potency .
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 8-isobutyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Theophylline, 8-isobutyl- can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of theophylline, 8-isobutyl- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in theophylline, 8-isobutyl- with other groups. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of theophylline, 8-isobutyl- can yield various oxidized derivatives, while substitution reactions can produce a range of substituted theophylline derivatives with different pharmacological properties .
Aplicaciones Científicas De Investigación
Theophylline, 8-isobutyl- has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, theophylline, 8-isobutyl- is used as a model compound for studying the reactivity and properties of methylxanthines. It is also used in the development of new synthetic methods and the exploration of reaction mechanisms .
Biology
In biological research, theophylline, 8-isobutyl- is used to study the effects of methylxanthines on cellular processes. It is particularly useful in investigating the mechanisms of bronchodilation and the regulation of smooth muscle contraction .
Medicine
Theophylline, 8-isobutyl- is used in medical research to develop new treatments for respiratory diseases. Its bronchodilator properties make it a valuable tool for studying the pathophysiology of asthma and COPD. Additionally, it is used in clinical trials to evaluate the efficacy and safety of new therapeutic agents .
Industry
In the pharmaceutical industry, theophylline, 8-isobutyl- is used as an active ingredient in bronchodilator medications. It is also used in the formulation of combination therapies for respiratory diseases. Furthermore, it serves as a reference standard in quality control and analytical testing .
Mecanismo De Acción
Theophylline, 8-isobutyl- exerts its effects through multiple mechanisms. It primarily acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in smooth muscle cells. This increase in cyclic AMP results in the relaxation of bronchial smooth muscles and improved airflow. Additionally, theophylline, 8-isobutyl- blocks adenosine receptors, which further contributes to its bronchodilator effects .
Comparación Con Compuestos Similares
Theophylline, 8-isobutyl- is structurally and pharmacologically similar to other methylxanthines, such as caffeine and theobromine. it has unique properties that distinguish it from these compounds.
Similar Compounds
Caffeine: Caffeine is a widely consumed stimulant found in coffee, tea, and other beverages.
Theobromine: Theobromine is found in cocoa and chocolate products.
Uniqueness
Theophylline, 8-isobutyl- is unique in its specific bronchodilator properties and its ability to relax bronchial smooth muscles effectively. Its structural modifications, such as the isobutyl group, enhance its pharmacological activity and make it a valuable compound for treating respiratory diseases .
Propiedades
Número CAS |
5770-30-9 |
|---|---|
Fórmula molecular |
C11H16N4O2 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-6(2)5-7-12-8-9(13-7)14(3)11(17)15(4)10(8)16/h6H,5H2,1-4H3,(H,12,13) |
Clave InChI |
NOEMEJJCNDUHJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



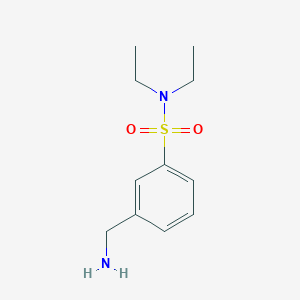
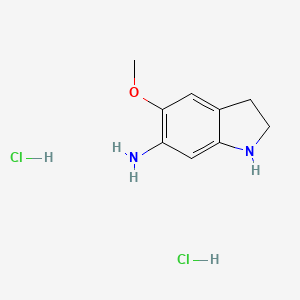
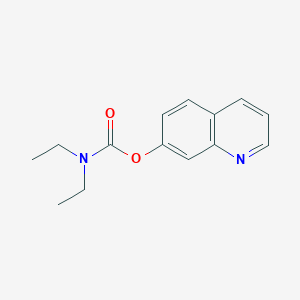
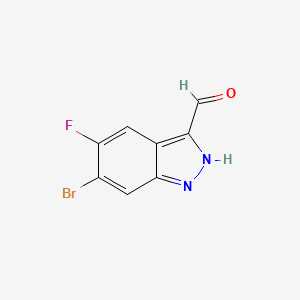




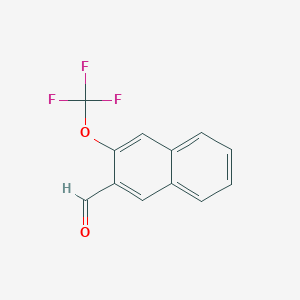



![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)
